molecular formula C16H15N3O2 B2931872 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 522594-91-8

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No. B2931872
CAS RN: 522594-91-8
M. Wt: 281.315
InChI Key: MUHQKDHCLHCDHZ-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a quinoline ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of both pyrazole and quinoline rings. Pyrazole has a five-membered ring with two nitrogen atoms, and quinoline has a fused ring structure with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” are not available, pyrazoles are known to be involved in a wide range of chemical reactions due to their versatile structure .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the queried compound, have been synthesized and shown to exhibit potent cytotoxic activities. These derivatives have been tested against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some compounds displaying IC50 values less than 10 nM. This indicates their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Antimicrobial and Antifungal Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, which include structural motifs related to the queried chemical, have shown significant efficacy against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).

Antiallergic Applications

Pyranquinolinedicarboxylic acid derivatives have been synthesized and evaluated for their antiallergic properties, particularly for the topical treatment of asthma. These compounds have been tested against rat passive cutaneous anaphylaxis and in dog hypotension screens, with some showing potential as antiallergic agents. This research opens avenues for the development of new therapeutic strategies for asthma (Cairns et al., 1985).

Photovoltaic Properties

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored, indicating their potential application in organic–inorganic photodiode fabrication. These compounds have shown promising electrical properties, including rectification behavior and photovoltaic properties under illumination, making them suitable candidates for photodiode applications (Zeyada et al., 2016).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications, particularly in fields where pyrazoles and quinolines are commonly used, such as medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHQKDHCLHCDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

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